molecular formula C8H13F3N2O4S B1453731 1-(N-(2,2,2-trifluoroethyl)sulfamoyl)piperidine-4-carboxylic acid CAS No. 1183142-42-8

1-(N-(2,2,2-trifluoroethyl)sulfamoyl)piperidine-4-carboxylic acid

Cat. No.: B1453731
CAS No.: 1183142-42-8
M. Wt: 290.26 g/mol
InChI Key: NJNHEUHDILUVAE-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of this compound is C8H13F3N2O4S . It has a molecular weight of 290.26 . The IUPAC name is 1-{[(2,2,2-trifluoroethyl)amino]sulfonyl}-4-piperidinecarboxylic acid .


Physical and Chemical Properties Analysis

The compound is a solid under normal conditions . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources .

Scientific Research Applications

Synthesis and Catalytic Applications

  • Ghorbani‐Choghamarani & Azadi, 2015 reported the synthesis of piperidine-4-carboxylic acid (PPCA) functionalized nanoparticles for use as a catalyst in the synthesis of certain organic compounds.

Use in Cyclisation Reactions

  • Haskins & Knight (2002) explored the use of triflic acid to induce cyclisation reactions involving homoallylic sulfonamides to form pyrrolidines, showing the utility of similar piperidine derivatives in organic synthesis processes (Haskins & Knight, 2002).

Chemical Synthesis and Characterization

  • Hadri & Leclerc (1993) focused on the synthesis and NMR characterization of cis-4-(Sulfomethyl)piperidine-2-carboxylic acid, demonstrating the compound's relevance in chemical analysis and synthesis (Hadri & Leclerc, 1993).

Antibacterial Applications

  • Aziz‐ur‐Rehman et al. (2017) synthesized derivatives with sulfamoyl and piperidine functionalities that exhibited significant antibacterial properties (Aziz‐ur‐Rehman et al., 2017).

Anticancer Potential

  • Rehman et al. (2018) synthesized piperidine-4-carboxylic acid ethyl ester-appended compounds and evaluated them as potential anticancer agents (Rehman et al., 2018).

Electrolytic Coloring in Industrial Processes

  • Moshohoritou et al. (1994) investigated the use of piperidine-4-carboxylic acid as an additive in the electrolytic coloring of anodized aluminum, indicating its potential in industrial applications (Moshohoritou et al., 1994).

Inhibitory Activity in Biochemical Processes

  • Venkatesan et al. (2004) synthesized derivatives of piperidine-4-carboxylic acid to investigate their inhibitor activities against tumor necrosis factor-alpha and matrix metalloproteinase, showing the compound's relevance in biomedical research (Venkatesan et al., 2004).

Nanofiltration and Water Treatment

  • Liu et al. (2012) used derivatives of this compound in the preparation of novel sulfonated thin-film composite nanofiltration membranes for dye treatment, indicating its utility in environmental applications (Liu et al., 2012).

Mechanism of Action

The mechanism of action of this compound is not specified in the available literature. Its applications in scientific research suggest that it may have multiple mechanisms of action depending on the context.

Properties

IUPAC Name

1-(2,2,2-trifluoroethylsulfamoyl)piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13F3N2O4S/c9-8(10,11)5-12-18(16,17)13-3-1-6(2-4-13)7(14)15/h6,12H,1-5H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJNHEUHDILUVAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)S(=O)(=O)NCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13F3N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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